molecular formula C22H29NO3 B608358 1-[3-[[3,5-Dihydroxy-4-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)phenyl]methyl]azetidin-1-yl]ethanone CAS No. 1801243-39-9

1-[3-[[3,5-Dihydroxy-4-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)phenyl]methyl]azetidin-1-yl]ethanone

Cat. No.: B608358
CAS No.: 1801243-39-9
M. Wt: 355.5 g/mol
InChI Key: VWVIOABMCXYUAS-RBUKOAKNSA-N
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Description

KLS-13019 is a Cannabidiol-Derived Neuroprotective Agent with Improved Potency, Safety, and Permeability. (EC50=40nM;  T1=7500). KLS-13019 was 50-fold more potent and >400-fold safer than cannabidiol and exhibited an in vitro profile consistent with improved oral bioavailability. KLS-13019 was only toxic at 300 μM giving it a therapeutic index of 7500.

Properties

CAS No.

1801243-39-9

Molecular Formula

C22H29NO3

Molecular Weight

355.5 g/mol

IUPAC Name

1-[3-[[3,5-dihydroxy-4-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]phenyl]methyl]azetidin-1-yl]ethanone

InChI

InChI=1S/C22H29NO3/c1-13(2)18-6-5-14(3)7-19(18)22-20(25)9-16(10-21(22)26)8-17-11-23(12-17)15(4)24/h7,9-10,17-19,25-26H,1,5-6,8,11-12H2,2-4H3/t18-,19+/m0/s1

InChI Key

VWVIOABMCXYUAS-RBUKOAKNSA-N

Isomeric SMILES

CC1=C[C@H]([C@@H](CC1)C(=C)C)C2=C(C=C(C=C2O)CC3CN(C3)C(=O)C)O

SMILES

CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2O)CC3CN(C3)C(=O)C)O

Canonical SMILES

CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2O)CC3CN(C3)C(=O)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KLS-13019;  KLS 13019;  KLS13019.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-[[3,5-Dihydroxy-4-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)phenyl]methyl]azetidin-1-yl]ethanone
Reactant of Route 2
1-[3-[[3,5-Dihydroxy-4-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)phenyl]methyl]azetidin-1-yl]ethanone
Reactant of Route 3
Reactant of Route 3
1-[3-[[3,5-Dihydroxy-4-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)phenyl]methyl]azetidin-1-yl]ethanone
Reactant of Route 4
Reactant of Route 4
1-[3-[[3,5-Dihydroxy-4-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)phenyl]methyl]azetidin-1-yl]ethanone
Reactant of Route 5
1-[3-[[3,5-Dihydroxy-4-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)phenyl]methyl]azetidin-1-yl]ethanone
Reactant of Route 6
1-[3-[[3,5-Dihydroxy-4-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)phenyl]methyl]azetidin-1-yl]ethanone

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